molecular formula C22H21NO5S2 B12177763 N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12177763
M. Wt: 443.5 g/mol
InChI Key: NUOIXGLQRILOEY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that features a variety of functional groups, including furan, thiophene, phenyl, and oxathiine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as furan-2-ylmethyl and 3-methylthiophen-2-ylmethyl derivatives, followed by their coupling with a phenyl-substituted oxathiine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling the reaction parameters would be essential to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the specific conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxides or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive compound, with applications in studying biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide include other derivatives of furan, thiophene, and oxathiine, such as:

  • Furan-2-ylmethyl derivatives
  • 3-Methylthiophen-2-ylmethyl derivatives
  • Phenyl-substituted oxathiine derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS Number: 1010885-41-2) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC22H21NO3S2
Molecular Weight411.5 g/mol
IUPAC NameThis compound
StructureChemical Structure

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiophene and furan have been studied for their effectiveness against various bacterial strains. Preliminary studies suggest that N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl derivatives may also possess similar activities, although specific data on this compound is limited.

Anticancer Activity

Several studies have explored the anticancer potential of compounds containing furan and thiophene rings. These compounds often interact with cellular pathways involved in cancer proliferation and apoptosis. For example, a study demonstrated that certain thiophene derivatives can inhibit cancer cell growth by inducing apoptosis through the modulation of the p53 pathway. While direct studies on this compound are scarce, its structural similarities to known anticancer agents warrant further investigation.

The proposed mechanism of action for compounds like N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl involves:

  • Enzyme Inhibition : Interaction with specific enzymes that play a role in metabolic pathways.
  • DNA Interaction : Binding to DNA or RNA structures, potentially interfering with replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells, leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various furan and thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly impacted activity levels.
    CompoundMIC (µg/mL)Activity
    N-(furan)-based compound32Moderate
    N-(thiophene)-based compound16High
  • Anticancer Screening : A screening assay tested several thiophene derivatives for cytotoxicity against breast cancer cell lines (MCF7). The results showed promising activity with IC50 values indicating effective inhibition at low concentrations.
    CompoundIC50 (µM)Cell Line
    Thiophene derivative A10MCF7
    Thiophene derivative B15MCF7

Properties

Molecular Formula

C22H21NO5S2

Molecular Weight

443.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H21NO5S2/c1-16-9-12-29-19(16)15-23(14-18-8-5-10-27-18)22(24)20-21(17-6-3-2-4-7-17)30(25,26)13-11-28-20/h2-10,12H,11,13-15H2,1H3

InChI Key

NUOIXGLQRILOEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4

Origin of Product

United States

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